

Application Notes and Protocols for ONO-4641 (Ceralifimod)

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Compound of Interest

Compound Name: ONO 207

Cat. No.: B160304

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Introduction

ONO-4641, also known as Ceralifimod, is a potent and selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).^{[1][2][3][4]} As a second-generation S1P receptor modulator, ONO-4641's mechanism of action involves the induction of S1P1 down-regulation.^[5] This modulation of S1P1 receptors prevents the egress of lymphocytes from secondary lymphoid tissues, leading to a reduction in peripheral blood lymphocyte counts.^{[4][5]} This immunomodulatory effect has been investigated in preclinical models of multiple sclerosis and aplastic anemia, suggesting potential therapeutic benefits in autoimmune disorders.^{[3][4][5][6][7]}

These application notes provide detailed protocols for assays relevant to the study of ONO-4641, focusing on its primary mechanism of action. The included data and protocols are intended to guide researchers in the design and execution of experiments to evaluate the effects of ONO-4641.

Quantitative Data Summary

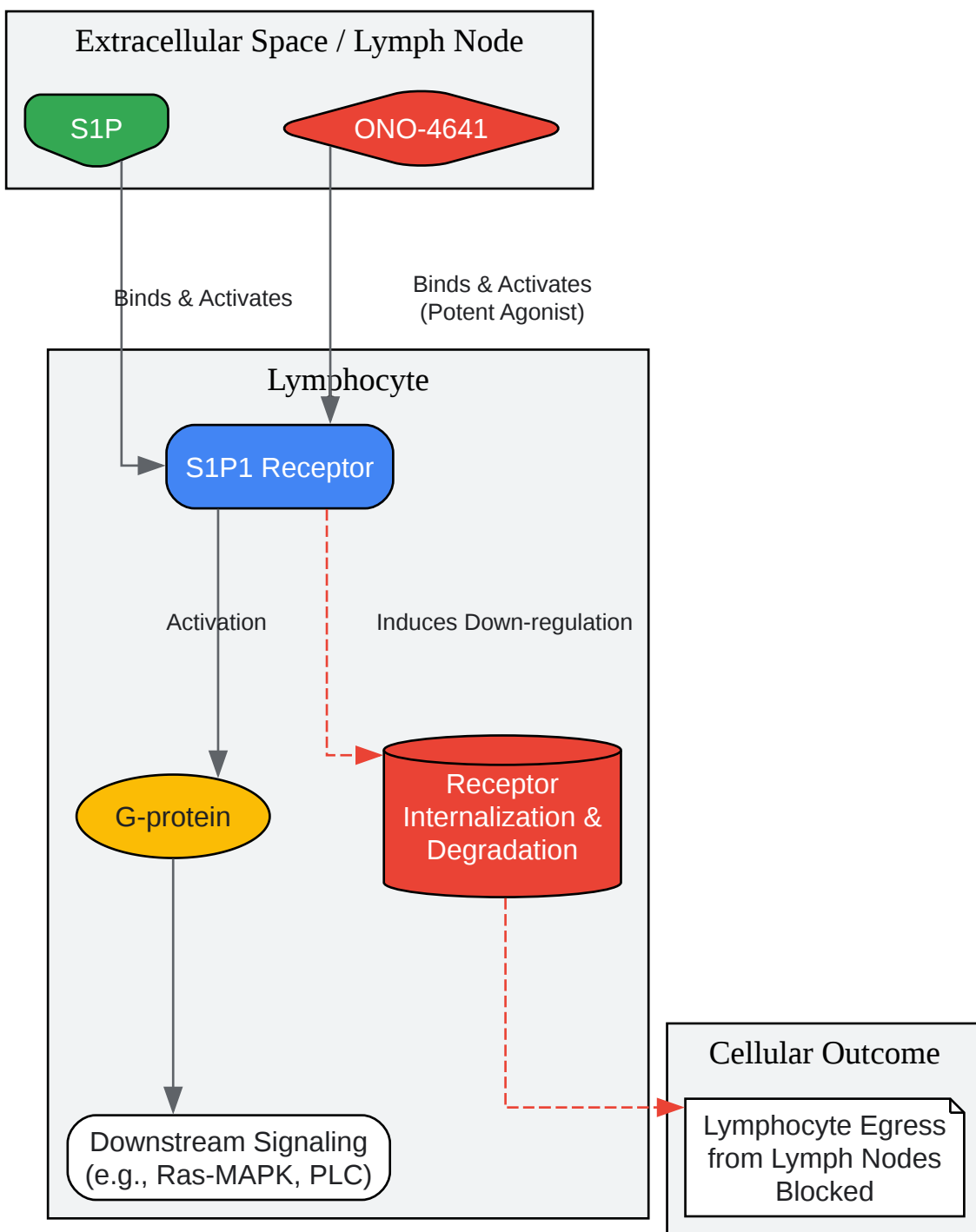
The following table summarizes the key quantitative parameters for ONO-4641 based on preclinical studies.

Parameter	Species	Value	Receptor	Assay Type
EC50	Human	0.0273 nM	S1P1	In vitro agonist activity
EC50	Human	0.334 nM	S1P5	In vitro agonist activity
Ki	Human	0.626 nM	S1P1	Competitive binding assay

Table 1: Summary of in vitro potency of ONO-4641.[\[4\]](#)[\[5\]](#)

Signaling Pathway

The diagram below illustrates the signaling pathway of S1P and the mechanism of action of ONO-4641.



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Caption: S1P/S1P1 signaling and ONO-4641 mechanism of action.

Experimental Protocols

Assay: In Vitro S1P1 Receptor Down-regulation by Western Blot

This protocol details the procedure to measure the down-regulation of the S1P1 receptor in a lymphocyte cell line (e.g., Jurkat) following treatment with ONO-4641.

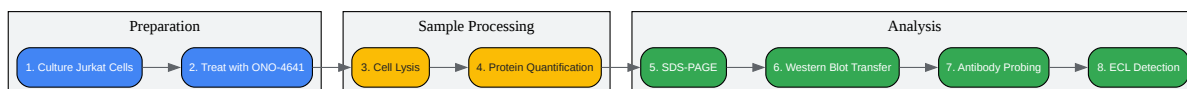
Objective: To quantify the change in S1P1 protein expression in response to ONO-4641 treatment.

Materials:

- Jurkat T-lymphocyte cell line
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- ONO-4641 (Ceralifimod)
- Dimethyl sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS)
- RIPA Lysis and Extraction Buffer
- Protease and Phosphatase Inhibitor Cocktail
- BCA Protein Assay Kit
- Laemmli Sample Buffer
- Primary Antibody: Rabbit anti-S1P1
- Primary Antibody: Mouse anti- β -actin (or other loading control)
- Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
- Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG

- Enhanced Chemiluminescence (ECL) Western Blotting Substrate
- PVDF membrane
- Skim milk or Bovine Serum Albumin (BSA) for blocking

Experimental Workflow Diagram:



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Caption: Workflow for S1P1 receptor down-regulation assay.

Procedure:

- Cell Culture:
 - Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
 - Plate cells at a density of 1 x 10⁶ cells/mL in 6-well plates.
- ONO-4641 Treatment:
 - Prepare a stock solution of ONO-4641 in DMSO.
 - Treat cells with varying concentrations of ONO-4641 (e.g., 0.1 nM, 1 nM, 10 nM, 25 nM).
 - Include a vehicle control (DMSO) and an untreated control.
 - Incubate the cells for a predetermined time (e.g., 4 hours or 24 hours) at 37°C.
- Cell Lysis:

- Harvest the cells by centrifugation at 300 x g for 5 minutes.
- Wash the cell pellet twice with ice-cold PBS.
- Resuspend the cell pellet in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
- SDS-PAGE:
 - Normalize the protein concentration of all samples with RIPA buffer.
 - Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
 - Run the gel at 100-120V until the dye front reaches the bottom.
- Western Blot Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Antibody Probing:
 - Block the membrane with 5% skim milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with the primary anti-S1P1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- For the loading control, the membrane can be stripped and re-probed with the anti- β -actin antibody, following the same steps.
- ECL Detection and Analysis:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using a digital imaging system.
 - Quantify the band intensities using image analysis software (e.g., ImageJ).
 - Normalize the S1P1 band intensity to the corresponding β -actin band intensity.
 - Express the results as a percentage of the S1P1 expression in the control group.

Expected Results

Treatment with ONO-4641 is expected to induce a concentration-dependent decrease in the expression of the S1P1 receptor.[5] The western blot analysis should show a reduction in the intensity of the S1P1 band with increasing concentrations of ONO-4641, while the loading control (β -actin) should remain relatively constant across all lanes. This will confirm the S1P1 down-regulating effect of the compound in vitro.

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